6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline
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Overview
Description
6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline is a complex organic compound that belongs to the class of indenoquinolines This compound is characterized by its unique structure, which includes a quinoline fused with an indene ring, substituted with dimethylphenyl and methylphenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Quinoline Formation: The quinoline ring is often synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Coupling Reactions: The indene and quinoline rings are then coupled through a series of reactions, including cyclization and sulfonylation, to introduce the sulfonyl and methylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenyl sulfone: Shares the dimethylphenyl and sulfonyl groups but lacks the indenoquinoline structure.
4-Methylphenyl sulfone: Contains the methylphenyl and sulfonyl groups but differs in the overall structure.
Uniqueness
6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline is unique due to its fused indenoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C32H27NO2S |
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Molecular Weight |
489.6 g/mol |
IUPAC Name |
6-(2,4-dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline |
InChI |
InChI=1S/C32H27NO2S/c1-20-13-16-23(17-14-20)36(34,35)32-26-10-6-5-9-25(26)29-30(32)27-11-7-8-12-28(27)33(4)31(29)24-18-15-21(2)19-22(24)3/h5-19H,1-4H3 |
InChI Key |
KFSSCFLOWFZBPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C4=CC=CC=C4N(C(=C3C5=CC=CC=C52)C6=C(C=C(C=C6)C)C)C |
Origin of Product |
United States |
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